3-formyl-5-hydroxybenzonitrile

Catalog No.
S6570686
CAS No.
1015414-78-4
M.F
C8H5NO2
M. Wt
147.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-formyl-5-hydroxybenzonitrile

CAS Number

1015414-78-4

Product Name

3-formyl-5-hydroxybenzonitrile

Molecular Formula

C8H5NO2

Molecular Weight

147.1

3-Formyl-5-hydroxybenzonitrile is an organic compound characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-CN) attached to a benzene ring. Its molecular formula is C8H5NO2, with a molecular weight of 147.13 g/mol. This compound exhibits unique structural features that influence its chemical reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid, typically using oxidizing agents like potassium permanganate (KMnO4) in alkaline conditions. This reaction yields 3-formyl-5-hydroxybenzoic acid.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in 3-formyl-5-hydroxybenzylamine.
  • Substitution Reactions: The hydroxy group can engage in nucleophilic substitution reactions, leading to the formation of ethers or esters when treated with alkyl halides in the presence of a base like sodium hydroxide (NaOH) .

Research indicates that 3-formyl-5-hydroxybenzonitrile and its derivatives exhibit significant biological activities. These compounds have been studied for their potential as enzyme inhibitors and receptor modulators, which could play roles in various therapeutic applications. For instance, they may inhibit enzymes involved in cancer pathways or inflammatory responses, showcasing their potential as drug candidates .

The synthesis of 3-formyl-5-hydroxybenzonitrile can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the condensation of benzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions, often using a catalyst such as an ionic liquid or metal salt. This reaction typically occurs at elevated temperatures (around 120°C) for several hours.
  • Industrial Methods: In industrial settings, continuous flow reactors and advanced catalytic systems are employed to optimize yield and reduce production costs. Green chemistry principles, such as using recyclable ionic liquids, are also being explored to enhance sustainability .

3-Formyl-5-hydroxybenzonitrile has diverse applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound is being investigated for potential use in drug development, particularly as anti-inflammatory or anticancer agents.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including dyes and agrochemicals.
  • Material Science: The unique properties of this compound may also find applications in developing novel materials with specific functionalities .

Studies on the interactions of 3-formyl-5-hydroxybenzonitrile with biological targets have shown promising results. For example, its derivatives have been found to interact with specific enzymes and receptors, leading to inhibition or modulation of biological pathways relevant to diseases such as cancer and inflammation. These interactions suggest that further exploration could lead to the development of effective therapeutic agents .

Several compounds share structural similarities with 3-formyl-5-hydroxybenzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-FormylbenzonitrileLacks hydroxy groupNo hydroxyl functionality; different reactivity
4-FormylbenzonitrileFormyl group at different positionVarying positioning affects chemical properties
2-HydroxybenzonitrileLacks formyl groupOnly contains hydroxy functionality
4-HydroxybenzonitrileHydroxy group at para positionDifferent positioning alters reactivity
3-Amino-5-hydroxybenzaldehydeContains an amino group instead of nitrileDifferent functional groups lead to varied properties

Uniqueness: The presence of both the formyl and hydroxy groups on the benzene ring gives 3-formyl-5-hydroxybenzonitrile distinct chemical reactivity and potential for diverse applications compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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